molecular formula C13H21NO4 B2568627 2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptan-7-yl]acetic acid CAS No. 2580240-38-4

2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptan-7-yl]acetic acid

Cat. No.: B2568627
CAS No.: 2580240-38-4
M. Wt: 255.314
InChI Key: QDXZXSRWHIGDBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptan-7-yl]acetic acid is a synthetic organic compound with the molecular formula C13H21NO4 and a molecular weight of 255.314 g/mol. This compound is primarily used for research purposes and is not intended for human or veterinary use.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptan-7-yl]acetic acid involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the spirocyclic core: This involves the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure.

    Introduction of the acetic acid moiety: This step involves the functionalization of the spirocyclic core to introduce the acetic acid group.

    Protection and deprotection steps: Protecting groups such as the 2-methylpropan-2-yl group are used to protect reactive sites during the synthesis and are later removed under specific conditions.

Industrial Production Methods

This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptan-7-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where certain groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution reagents: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptan-7-yl]acetic acid is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research on this compound includes its potential therapeutic applications and its role in drug discovery.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptan-7-yl]acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.4]octan-7-yl]acetic acid: This compound has a similar spirocyclic structure but with a different ring size.

    2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptan-7-yl]propanoic acid: This compound has a similar structure but with a propanoic acid group instead of an acetic acid group.

Uniqueness

The uniqueness of 2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptan-7-yl]acetic acid lies in its specific spirocyclic structure and the presence of the acetic acid moiety. These features contribute to its distinct chemical properties and reactivity, making it valuable for various research applications.

Properties

IUPAC Name

2-[5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptan-7-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-7-9(6-10(15)16)13(8-14)4-5-13/h9H,4-8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDXZXSRWHIGDBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2(C1)CC2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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